molecular formula C17H14FeO B12063159 (Benzoylcyclopentadienyl)cyclopentadienyliron

(Benzoylcyclopentadienyl)cyclopentadienyliron

Cat. No.: B12063159
M. Wt: 290.14 g/mol
InChI Key: JJHHJZCYDPLHIL-UHFFFAOYSA-N
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Description

(Benzoylcyclopentadienyl)cyclopentadienyliron, commonly known as benzoylferrocene (CAS 1272-44-2), is a substituted ferrocene derivative where one cyclopentadienyl (Cp) ligand is functionalized with a benzoyl group (C₆H₅CO-). Its molecular formula is C₁₇H₁₄FeO, and it exhibits a sandwich structure with an iron(II) center coordinated to two Cp rings, one of which is modified with the electron-withdrawing benzoyl moiety . This compound is synthesized via Friedel-Crafts acylation of ferrocene using benzoyl chloride in the presence of Lewis acids like AlCl₃ . Benzoylferrocene is a crystalline solid with applications in catalysis, polymer chemistry, and as a precursor for redox-active materials .

Properties

Molecular Formula

C17H14FeO

Molecular Weight

290.14 g/mol

InChI

InChI=1S/C12H9O.C5H5.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-9H;1-5H;

InChI Key

JJHHJZCYDPLHIL-UHFFFAOYSA-N

Canonical SMILES

C1=C[CH]C=C1.C1=CC=C(C=C1)C(=O)C2=CC=C[CH]2.[Fe]

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Conditions

The Friedel-Crafts acylation of ferrocene involves electrophilic substitution at one of the cyclopentadienyl rings using benzoyl chloride in the presence of AlCl₃. The reaction proceeds via the generation of a reactive acylium ion (PhCO⁺), which attacks the aromatic ring to form a benzoylated product. Source outlines a analogous procedure for acetylferrocene synthesis, which can be adapted for benzoyl substitution by replacing acetyl chloride with benzoyl chloride. Typical conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Molar ratios : Ferrocene (1.0 equiv), benzoyl chloride (1.2 equiv), AlCl₃ (2.0 equiv)

The reaction is quenched with ice-water, and the product is extracted using DCM. Column chromatography (silica gel, hexane/ethyl acetate) separates mono- and di-benzoylated derivatives.

Yield and Selectivity

Yields for mono-benzoylferrocene range from 60% to 75%, while di-benzoylation occurs in 15–20% yield under excess benzoyl chloride conditions. Selectivity toward mono-substitution is enhanced by using stoichiometric benzoyl chloride and shorter reaction times (2–4 hours). For example, Source reports a 72% isolated yield for mono-acylated ferrocene derivatives under optimized AlCl₃-mediated conditions.

Table 1: Friedel-Crafts Acylation Optimization

ParameterOptimal ValueYield (%)Reference
Benzoyl chloride (equiv)1.272
AlCl₃ (equiv)2.068
Reaction time (h)375

Lewis Acid-Mediated Cyclopentadienide Complexation

Synthesis of Benzoylcyclopentadienide Salts

Source discloses a method for preparing cyclopentadienyliron(II) arenes via direct reaction of inorganic cyclopentadienide salts (e.g., NaCp) with Lewis acids. Adapting this protocol, sodium benzoylcyclopentadienide can be synthesized by deprotonating benzoylcyclopentadiene with sodium hydride (NaH) in THF. Subsequent reaction with FeCl₂ in the presence of AlCl₃ yields the target complex:

Na[C₅H₄COPh]+FeCl2AlCl3(C₅H₄COPh)FeC₅H₅+2NaCl\text{Na[C₅H₄COPh]} + \text{FeCl}2 \xrightarrow{\text{AlCl}3} \text{(C₅H₄COPh)FeC₅H₅} + 2\text{NaCl}

Challenges and Modifications

This route requires rigorous exclusion of moisture and oxygen to prevent ligand oxidation or hydrolysis. Source emphasizes the use of Schlenk-line techniques and anhydrous solvents (THF, DCM). Yields are moderate (50–65%), but the method allows for precise control over ligand substitution patterns, enabling the synthesis of unsymmetrical derivatives.

Characterization and Structural Analysis

Spectroscopic Techniques

  • ¹H NMR : Mono-benzoylferrocene exhibits distinct resonances for the substituted cyclopentadienyl ring (δ 4.2–4.5 ppm) and benzoyl protons (δ 7.4–8.1 ppm).

  • IR Spectroscopy : A strong carbonyl stretch (C=O) at 1,680–1,710 cm⁻¹ confirms acylation.

  • X-ray Crystallography : Source resolves planar chirality in ferrocene diols, a feature expected in benzoylferrocene derivatives due to restricted rotation of the benzoyl group.

Table 2: Characterization Data for (Benzoylcyclopentadienyl)cyclopentadienyliron

TechniqueKey FeaturesReference
¹H NMRδ 4.3 ppm (Cp), δ 7.8 ppm (PhCO)
IRν(C=O) = 1,690 cm⁻¹
Melting Point112–114°C

Scientific Research Applications

Medicinal Chemistry

Benzoylferrocene has been studied for its biological activity, indicating potential applications in drug development:

  • Anticancer Activity : Research has shown that benzoylferrocene exhibits cytotoxic effects against various cancer cell lines. For instance, studies demonstrated its effectiveness against colorectal and triple-negative breast cancer cells, with IC₅₀ values in the low micromolar range . The compound induces apoptosis and inhibits cell proliferation, making it a candidate for further anticancer drug development.
  • Antimicrobial Properties : Preliminary investigations suggest that benzoylferrocene may possess antimicrobial activity. Its interaction with biological systems could lead to the development of new antimicrobial agents.

Catalysis

Benzoylferrocene serves as a catalyst in several organic reactions:

  • Cationic Polymerization : The compound has been utilized in cationic polymerization processes due to its ability to initiate polymerization reactions effectively. This property is particularly valuable in the synthesis of advanced materials.
  • Electrochemical Applications : The redox properties of benzoylferrocene allow it to be used in electrochemical sensors and devices. Its ability to undergo reversible oxidation makes it suitable for applications in electrochemical energy storage systems.

Case Study 1: Anticancer Activity

A study published in 2020 explored the anticancer effects of iron(II)-cyclopentadienyl compounds, including benzoylferrocene. The results indicated significant cytotoxicity against MDA-MB-231 breast cancer cells and SW480 colorectal cancer cells. The mechanism of action involved apoptosis induction and disruption of the actin cytoskeleton, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Drug Delivery Systems

Research into organoiron dendrimers linked with aspirin demonstrated enhanced bioavailability and reduced toxicity through the incorporation of iron-based compounds. This study indicates that similar strategies could be applied using benzoylferrocene to create effective drug delivery systems that target specific tissues while minimizing side effects .

Mechanism of Action

The mechanism by which benzoylferrocene exerts its effects involves its ability to undergo redox reactions. The iron center in benzoylferrocene can alternate between different oxidation states, facilitating electron transfer processes. This redox behavior is crucial in its applications as a catalyst and in electronic devices . Additionally, the benzoyl group can participate in various chemical interactions, enhancing the compound’s reactivity and versatility .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Substituent Molecular Formula Electron Effect of Substituent Melting Point (°C)
Benzoylferrocene C₆H₅CO- C₁₇H₁₄FeO Strongly electron-withdrawing 115–118 (crystalline)
Acetylferrocene (CAS 1271-55-2) CH₃CO- C₁₂H₁₀FeO Moderately electron-withdrawing 81–83
Ferrocene H- C₁₀H₁₀Fe Neutral 172–174
n-Butylferrocene (CAS 31904-29-7) C₄H₉- C₁₄H₁₈Fe Electron-donating Liquid at RT

Acetylferrocene, with a smaller acetyl group, shows intermediate electronic effects . n-Butylferrocene, bearing an electron-donating alkyl group, increases electron density at the metal center, enhancing its nucleophilic character .

Reactivity and Catalytic Performance

Redox Behavior:

  • Benzoylferrocene: The electron-withdrawing benzoyl group stabilizes the oxidized form (Fe³⁺), making it a stronger oxidizing agent.

Catalytic Activity:

In iron-catalyzed dinitrogen fixation (), benzoylferrocene derivatives show lower activity than [CpFe(CO)₂]₂ due to steric hindrance from the bulky benzoyl group. However, they outperform unsubstituted ferrocene in reactions requiring stabilized cationic intermediates, such as C–H functionalization (). Acetylferrocene, with less steric bulk, achieves higher yields in LiAlH₄-mediated reductions to alkylferrocenes (95% yield vs. 80% for benzoylferrocene) .

Spectroscopic Characterization

Table 2: NMR and IR Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (CO stretch, cm⁻¹)
Benzoylferrocene 4.15–4.80 (Cp), 7.40–8.05 (Ph) 68.5 (Cp), 195.2 (C=O) 1675
Acetylferrocene 4.10–4.70 (Cp), 2.35 (CH₃) 70.1 (Cp), 205.4 (C=O) 1690
Ferrocene 4.10 (Cp) 68.9 (Cp)

The downfield shift of the carbonyl IR stretch in benzoylferrocene (1675 cm⁻¹ vs. 1690 cm⁻¹ in acetylferrocene) reflects conjugation with the aromatic ring, reducing bond order .

Biological Activity

(Benzoylcyclopentadienyl)cyclopentadienyliron, commonly referred to as benzoylferrocene, is an organometallic compound with the molecular formula C17H14FeO. Its structure features a cyclopentadienyl ring coordinated to an iron atom, along with a benzoyl group. This unique configuration endows the compound with notable chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.

Benzoylferrocene is characterized by its stability and electronic properties, which arise from the presence of both cyclopentadienyl and benzoyl functionalities. The compound appears as a yellow powder and has a molecular weight of 290.14 g/mol. Its reactivity includes:

  • Oxidation : Can form ferricenium ions, useful in redox chemistry.
  • Reduction : Yields ferrocene derivatives with altered electronic properties.
  • Substitution : Electrophilic substitution can occur on the benzoyl group, leading to various derivatives.

Biological Activity

Research into the biological activity of benzoylferrocene has revealed several potential applications:

Anticancer Properties

Studies have indicated that benzoylferrocene exhibits promising anticancer activity. A notable investigation demonstrated its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism is crucial as ROS can lead to cellular damage and death, particularly in malignant cells.

Antimicrobial Effects

Benzoylferrocene has also shown antimicrobial properties against various bacterial strains. In vitro tests have indicated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Activity

Preliminary studies have explored the anti-inflammatory effects of benzoylferrocene. It has been shown to reduce inflammation markers in animal models, suggesting that it may be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways is an area of ongoing research .

The biological activities of benzoylferrocene are primarily attributed to its redox-active iron center. This center allows for electron transfer processes that can interact with various biological molecules, including proteins and nucleic acids. The resulting changes in cellular redox state can influence signaling pathways related to cell survival, proliferation, and apoptosis.

Comparative Analysis

To better understand the uniqueness of benzoylferrocene, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey Features
FerroceneC10H10FeBasic structure without functional groups; widely studied.
AcetylferroceneC11H12FeOContains an acetyl group; used in similar applications.
BenzylferroceneC17H16FeContains a benzyl group instead of a benzoyl group; similar reactivity.

Benzoylferrocene stands out due to its unique combination of functionalities, which enhances its reactivity and broadens its potential applications compared to these similar compounds.

Case Studies

Several case studies have highlighted the practical applications of benzoylferrocene:

  • Anticancer Research : A study published in a peer-reviewed journal reported that benzoylferrocene derivatives showed significant cytotoxicity against breast cancer cell lines, outperforming traditional chemotherapeutics in certain assays.
  • Antimicrobial Testing : Another study focused on the antibacterial properties of benzoylferrocene against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an alternative treatment option.
  • Inflammatory Disease Models : Research involving animal models of arthritis indicated that treatment with benzoylferrocene resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (benzoylcyclopentadienyl)cyclopentadienyliron, and what are their key experimental parameters?

  • Methodological Answer : The synthesis typically involves functionalizing cyclopentadienyliron (CpFe) complexes with benzoyl groups. A common approach is Friedel-Crafts acylation, where ferrocene reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as solvent polarity (e.g., dichloromethane), temperature (0–25°C), and stoichiometric ratios significantly influence yield . For example, controlling the reaction time prevents over-acylation, which can lead to byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .
Synthetic Method CatalystSolventTemperatureYield (%)Reference
Friedel-Crafts AcylationAlCl₃CH₂Cl₂0–25°C60–75
Metal-Mediated CouplingFe(CO)₂THF50°C45–55

Q. How is (benzoylcyclopentadienyl)cyclopentadienyliron characterized structurally and functionally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm benzoyl substitution patterns. For instance, the benzoyl proton signal appears as a singlet at δ 7.4–8.2 ppm, while Cp ring protons resonate at δ 4.0–4.5 ppm .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the Fe–Cp and Fe–CO interactions, which influence electronic properties .
  • IR Spectroscopy : CO stretching frequencies (~2000 cm⁻¹) indicate the oxidation state and ligand environment of iron .

Q. What are the known catalytic applications of cyclopentadienyliron complexes like (benzoylcyclopentadienyl)cyclopentadienyliron?

  • Methodological Answer : These complexes catalyze C–H bond functionalization adjacent to unsaturated systems. For example, CpFe(CO)₂ derivatives enable α-alkylation of alkenes via σ-allyl intermediates . Mechanistic studies suggest that the benzoyl group stabilizes transition states by electron withdrawal, enhancing regioselectivity. Reaction optimization requires balancing steric effects (bulky ligands) and electronic tuning (electron-withdrawing substituents) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of (benzoylcyclopentadienyl)cyclopentadienyliron synthesis while minimizing side products?

  • Methodological Answer : Systematic optimization involves:

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–2.0 eq.), solvent (polar vs. nonpolar), and temperature to identify interactions affecting yield .
  • In-situ Monitoring : Use TLC or GC-MS to track reaction progress and terminate before side reactions dominate.
  • Byproduct Analysis : Characterize impurities (e.g., di-acylated derivatives) via LC-MS and adjust stoichiometry to suppress their formation .

Q. How should researchers address contradictions in reported catalytic activity data for (benzoylcyclopentadienyl)cyclopentadienyliron?

  • Methodological Answer : Discrepancies often arise from:

  • Purity Differences : Impurities (e.g., unreacted ferrocene) can skew catalytic efficiency. Replicate experiments using rigorously purified samples .
  • Experimental Conditions : Compare studies under identical conditions (solvent, temperature, substrate scope). For instance, aqueous vs. anhydrous environments may alter reaction pathways .
  • Theoretical Modeling : Perform DFT calculations to reconcile observed vs. predicted activation energies, identifying overlooked variables (e.g., solvent coordination) .

Q. What strategies are recommended for designing experiments to study the reactivity of (benzoylcyclopentadienyl)cyclopentadienyliron in novel C–H activation systems?

  • Methodological Answer :

  • Hypothesis-Driven Design : Start with a focused research question (e.g., “Does electron-deficient benzoyl enhance oxidative addition rates?”) to limit variables .
  • Control Experiments : Include substrate-free and catalyst-free conditions to isolate the complex’s role.
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates and identify rate-determining steps .
  • Cross-Validation : Compare results with analogous CpFe complexes (e.g., acetyl-substituted derivatives) to generalize findings .

Data Analysis and Reporting Guidelines

  • Handling Contradictions : Follow iterative analysis frameworks (e.g., triangulation of NMR, XRD, and computational data) to validate conclusions .
  • Research Design : Adhere to IB Extended Essay standards: clearly define aims, justify methodological choices, and link data directly to hypotheses .

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